Coniferyl alcohol
Overview
Description
Coniferyl alcohol is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCH₂OH. It is a colorless or white solid and one of the monolignols produced via the phenylpropanoid biochemical pathway. This compound is a key precursor in the biosynthesis of lignin and lignans, which are essential components of plant cell walls .
Mechanism of Action
Target of Action
Coniferyl alcohol, an organic compound produced via the phenylpropanoid biochemical pathway , primarily targets dehydrogenase enzymes . These enzymes play a crucial role in the conversion of coniferyl aldehyde to this compound . Additionally, it has been found to interact with This compound Acyltransferase (CFAT) , a member of the BAHD acyltransferase family .
Mode of Action
The interaction of this compound with its targets results in significant biochemical changes. For instance, the dehydrogenase enzymes catalyze the conversion of coniferyl aldehyde to this compound . In the presence of CFAT, this compound can be acetylated to form coniferyl acetate . This acetylation is a key step in the biosynthesis of various types of lignans .
Biochemical Pathways
This compound is involved in the phenylpropanoid biochemical pathway . It is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin . When copolymerized with related aromatic compounds, this compound forms lignin or lignans . The conversion of this compound to pinoresinol, a type of lignan, is directed by dirigent proteins .
Pharmacokinetics
It is freely soluble in ether, moderately soluble in alcohol, almost insoluble in water, and soluble in alkalies . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The action of this compound leads to the formation of various biologically active compounds. For instance, it is a precursor in the biosynthesis of eugenol, stilbenoids, and coumarin . Furthermore, it contributes to the formation of lignin or lignans, which are essential components of plant cell walls .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with target enzymes . Additionally, the presence of other compounds in the environment, such as related aromatic compounds, can influence its ability to form lignin or lignans .
Biochemical Analysis
Biochemical Properties
Coniferyl alcohol plays a significant role in biochemical reactions. It is involved in the formation of complex phenolic polymers, lignin, and lignans . It exists in both gymnosperm and angiosperm plants . This compound can produce ether-type and ester-type lignin small molecules under the catalysis of laccase or peroxidase . These small molecules activate soluble lignin to produce free radicals, and the coupling between these free radicals can promote cross-linking between fibers, thereby improving the performance of paper and fiberboard .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of lignin, a complex organic polymer that provides structural support in plant cells . The polymerization of this compound and other monolignols leads to the formation of lignin, which is deposited in the cell wall, providing rigidity and resistance to degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the phenylpropanoid pathway, a key metabolic pathway in plants . This pathway leads to the synthesis of a wide variety of secondary metabolites, including lignin and lignans . The polymerization of this compound and other monolignols, a process catalyzed by specific enzymes, leads to the formation of lignin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its role in the formation of lignin . As the polymerization process proceeds, the amount of lignin in the cell wall increases, leading to changes in cell wall structure and properties .
Dosage Effects in Animal Models
As this compound is primarily found in plants, its dosage effects have not been extensively studied in animal models .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a major metabolic pathway in plants . This pathway leads to the synthesis of various secondary metabolites, including lignin and lignans . The enzymes involved in this pathway catalyze the polymerization of this compound and other monolignols to form lignin .
Transport and Distribution
In plant cells, this compound is synthesized in the cytosol and then transported to the cell wall, where it is polymerized into lignin . The transport and distribution of this compound within cells and tissues are likely facilitated by specific transport proteins .
Subcellular Localization
This compound is synthesized in the cytosol of plant cells . After its synthesis, it is transported to the cell wall, where it undergoes polymerization to form lignin . The localization of this compound to the cell wall is crucial for its role in lignin formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl alcohol can be synthesized from protocatechualdehyde and malonic acid via the modified Knoevenagel–Doebner reaction and the Luche reduction . Another method involves the acetylation of ferulic acid to produce 4-acetoxylferulic acid, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic reduction of coniferyl aldehyde by dehydrogenase enzymes . This method is efficient and widely used in the production of lignin and related compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form coniferyl aldehyde and ferulic acid.
Reduction: It can be reduced to form dihydrothis compound.
Polymerization: this compound can polymerize to form lignin and lignans through radical coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Polymerization: Radical initiators such as peroxidases and laccases are used in the polymerization process.
Major Products Formed:
Oxidation: Coniferyl aldehyde, ferulic acid.
Reduction: Dihydrothis compound.
Polymerization: Lignin, lignans.
Scientific Research Applications
Coniferyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and polymers.
Medicine: It has been studied for its potential cardioprotective effects in treating renovascular hypertension.
Comparison with Similar Compounds
p-Coumaryl Alcohol: Another monolignol involved in lignin biosynthesis, differing in the extent of methoxylation.
Sinapyl Alcohol: A monolignol with two methoxy groups, also involved in lignin biosynthesis.
Uniqueness: Coniferyl alcohol is unique due to its single methoxy group, which influences its reactivity and the types of lignin structures it forms. This distinct structure allows for the formation of specific linkages in lignin, contributing to the diversity and complexity of lignin polymers .
Properties
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26745-55-1 | |
Details | Compound: Coniferyl alcohol homopolymer | |
Record name | Coniferyl alcohol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9060029 | |
Record name | Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-35-5 | |
Record name | Coniferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of coniferyl alcohol?
A1: this compound has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.
Q2: How do we know the structure of this compound?
A2: The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]
Q3: How does this compound contribute to lignin formation?
A3: this compound undergoes enzymatic oxidation, primarily catalyzed by laccases and peroxidases, to form a phenoxy radical. [, , , ] This radical can then undergo various coupling reactions with other monolignols, ultimately leading to the formation of the complex lignin polymer. [, , , , ]
Q4: What is the role of dirigent proteins in this compound polymerization?
A4: Dirigent proteins (DPs) play a crucial role in controlling the stereoselectivity of this compound radical coupling during lignan biosynthesis. [, , ] For example, the (+)-pinoresinol forming DP selectively binds and orients two this compound radicals, facilitating their coupling to form exclusively the (+)-pinoresinol enantiomer. []
Q5: Can this compound be incorporated into lignin-like polymers in vitro?
A5: Yes, this compound can be polymerized in vitro using enzymes like laccases and peroxidases. These dehydrogenation polymers (DHPs) are often used as lignin model systems to study the polymerization process. [, , , ]
Q6: How do cyclodextrins influence the polymerization of this compound?
A6: Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can form inclusion complexes with this compound and its oxidation products. The presence of cyclodextrins during enzymatic polymerization has been shown to affect the type and distribution of linkages in the resulting DHPs. [, ] For instance, α-cyclodextrin can lead to the formation of DHPs with a higher proportion of β-O-4' linkages. []
Q7: Can this compound be incorporated into wood to modify its properties?
A7: Yes, this compound impregnation of wood, followed by enzymatic treatment, can increase its lignin content and improve its resistance to fungal decay. []
Q8: How does thermomechanical pulping affect the this compound content in wood?
A8: Thermomechanical pulping, a process used to produce wood pulp, reduces the concentration of both this compound and coniferaldehyde residues in wood. []
Q9: Are there bacteria that can degrade this compound?
A9: Yes, methanogenic consortia have been shown to degrade this compound completely to carbon dioxide and methane under anaerobic conditions. []
Q10: What is the role of this compound in the biosynthesis of other plant metabolites?
A10: Besides lignin, this compound serves as a precursor for various plant metabolites, including lignans, which exhibit a wide range of biological activities. [, ] For example, in tobacco cell cultures, this compound is a precursor for the synthesis of dehydrodithis compound glucosides, compounds involved in regulating cell growth. []
Q11: How accurate are computational methods for predicting NMR chemical shifts of this compound and its dimers?
A11: Multistandard methods, employing different reference compounds for distinct atom types, have demonstrated higher accuracy than traditional TMS-standard methods in predicting both 1H and 13C NMR chemical shifts for this compound and its dimers. []
Q12: What is the significance of the catechol moiety in 5-hydroxythis compound for lignin formation?
A12: The presence of a catechol moiety in 5-hydroxythis compound, as opposed to the guaiacyl unit in this compound, leads to the formation of benzodioxane linkages during polymerization. This results in linear lignin polymers with potentially different properties compared to traditional lignins. []
Q13: What analytical techniques are commonly employed to study this compound and its derivatives?
A13: Several analytical techniques are used to analyze this compound and its related compounds, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its derivatives in complex mixtures. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying this compound and its derivatives. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor changes in chemical composition during reactions or treatments involving this compound. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound, its derivatives, and polymers. [, , , ]
- Raman Spectroscopy: Used to identify specific chemical bonds and functional groups, particularly in lignin and related polymers. [, ]
- Pyrolysis-Gas Chromatography (Py-GC): Useful for characterizing the lignin content and structure in various materials like wood pulp and paper. [, ]
- Capillary Zone Electrophoresis (CZE): Enables rapid separation and analysis of this compound oxidation products. []
- UV-Vis Spectroscopy: Utilized to monitor the enzymatic oxidation of this compound by tracking absorbance changes at specific wavelengths. []
Q14: How is the distribution of this compound within plant cell walls studied?
A14: Specific staining techniques coupled with UV-Vis microscopic analysis can visualize the distribution of this compound and its derivatives within plant cell walls. []
Q15: Is this compound found in the environment?
A15: Yes, this compound can be found in the environment as a byproduct of natural processes, such as wood combustion, and from industrial activities. [] It has also been identified as a constituent in tomato extracts. []
Q16: What is the role of this compound in plant-microbe interactions?
A16: this compound can act as a signal molecule in plant-microbe interactions. [] For instance, it has been identified as an inducer of virulence genes in Agrobacterium, a bacterium that can genetically transform plants. []
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